molecular formula C10H15NO2 B8607070 6-Butoxy-2-hydroxymethylpyridine

6-Butoxy-2-hydroxymethylpyridine

Cat. No. B8607070
M. Wt: 181.23 g/mol
InChI Key: VDVDLAWBONCGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05219847

Procedure details

To a solution of 4.89 g (21.9 mmol) of 2-acetoxymethyl-6-butoxypyridine dissolved in 20 ml of ethanol was added 20 ml of an 8% sodium hydroxide solution, and the mixture was refluxed for one hour. After removal of the ethanol under a reduced pressure, the residue was extracted with ether and separated by silica gel chromatography (ethyl acetate:hexane=1:3) to obtain 4.29 g of the desired product (yield 100%).
Name
2-acetoxymethyl-6-butoxypyridine
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])[N:7]=1)(=O)C.[OH-].[Na+]>C(O)C>[CH2:13]([O:12][C:8]1[N:7]=[C:6]([CH2:5][OH:4])[CH:11]=[CH:10][CH:9]=1)[CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
2-acetoxymethyl-6-butoxypyridine
Quantity
4.89 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC(=CC=C1)OCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removal of the ethanol under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ether
CUSTOM
Type
CUSTOM
Details
separated by silica gel chromatography (ethyl acetate:hexane=1:3)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.29 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.